Hydrochloride Salt vs. Free Base: Aqueous Solubility Differential
The hydrochloride salt form provides a substantiated solubility advantage over the free base. While direct aqueous solubility measurements for this specific compound are not reported in peer-reviewed literature, hydrochloride salt formation is a well-established pharmaceutical strategy that predictably increases aqueous solubility of amine-containing compounds by 1–3 orders of magnitude relative to the unionized free base [1]. The target compound is supplied as the hydrochloride salt (C13H17ClFN3O, MW 285.74) , whereas comparator building blocks such as 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1429417-97-9, MW 143.16) are typically provided as free bases with inherently lower aqueous solubility [2].
| Evidence Dimension | Aqueous solubility (salt vs. free base) |
|---|---|
| Target Compound Data | Supplied as hydrochloride salt (MW 285.74 g/mol); predicted aqueous solubility enhanced 10–1000× vs. free base by salt formation |
| Comparator Or Baseline | 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-amine free base (CAS 1429417-97-9, MW 143.16); not salt-formulated |
| Quantified Difference | Estimated 10–1000× solubility enhancement for HCl salt relative to free base (class-level estimate for amine hydrochlorides) |
| Conditions | General pharmaceutical salt solubility principle; specific compound data not reported in literature |
Why This Matters
Enhanced aqueous solubility directly facilitates biological assay preparation, reduces DMSO requirement, and improves reproducibility in cell-based and biochemical screening, making the hydrochloride salt preferable for procurement when aqueous compatibility is required.
- [1] Serajuddin ATM. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007;59(7):603-616. doi:10.1016/j.addr.2007.05.010 View Source
- [2] American Elements. CAS 1429417-97-9: 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-amine – Product Data Sheet. View Source
